molecular formula C24H47NO7 B12397235 Psychosine-d7

Psychosine-d7

Cat. No.: B12397235
M. Wt: 468.7 g/mol
InChI Key: HHJTWTPUPVQKNA-RMWPRCMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Psychosine-d7, also known as deuterated psychosine or galactosylsphingosine-d7, is a deuterium-labeled analog of psychosine. Psychosine is a sphingolipid that serves as a substrate for the enzyme galactocerebrosidase. It is a potential biomarker for Krabbe disease, a rare and often fatal lysosomal storage disorder. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Psychosine-d7 involves the incorporation of deuterium atoms into the psychosine molecule. This is typically achieved through chemical synthesis, where deuterated reagents are used to replace hydrogen atoms with deuterium. One common method involves the use of deuterated methanol in the extraction process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent reaction conditions to ensure the incorporation of deuterium atoms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed to verify the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions: Psychosine-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying its behavior and interactions in biological systems.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include deuterated solvents, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the deuterium label.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield deuterated oxidized derivatives, while reduction reactions may produce deuterated reduced forms of psychosine .

Scientific Research Applications

Psychosine-d7 has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as an internal standard in mass spectrometry to quantify psychosine levels in biological samples. Its deuterium labeling allows for precise measurement and differentiation from non-labeled psychosine .

Biology: In biological research, this compound is used to study the metabolism and function of psychosine in cellular systems. It helps in understanding the role of psychosine in cell signaling and membrane dynamics .

Medicine: In medical research, this compound is crucial for studying Krabbe disease. It serves as a biomarker for diagnosing and monitoring the progression of the disease. Additionally, it is used in the development of therapeutic strategies to mitigate psychosine-induced toxicity .

Industry: In the pharmaceutical industry, this compound is used in drug development and testing. Its stable isotopic labeling makes it an ideal candidate for pharmacokinetic and pharmacodynamic studies .

Mechanism of Action

Psychosine-d7 exerts its effects through several molecular mechanisms:

Molecular Targets: this compound targets various cellular components, including lipid rafts and membrane proteins. It disrupts lipid rafts, leading to alterations in cell signaling pathways .

Pathways Involved: The primary pathways involved in the action of this compound include the protein kinase C (PKC) pathway, c-jun N-terminal kinase (JNK) pathway, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. These pathways are crucial for cell survival, differentiation, and apoptosis .

Comparison with Similar Compounds

Psychosine-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Glucosylsphingosine: Another similar compound is glucosylsphingosine, which is structurally related to psychosine but differs in its sugar moiety. It is also involved in lysosomal storage disorders .

Sphingosylphosphorylcholine: Sphingosylphosphorylcholine is another sphingolipid with similar biological functions but distinct structural features. It plays a role in cell signaling and membrane stability .

Properties

Molecular Formula

C24H47NO7

Molecular Weight

468.7 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1/i1D3,2D2,3D2

InChI Key

HHJTWTPUPVQKNA-RMWPRCMXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.